(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate
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Overview
Description
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the acetyl, methoxy, and oxido groups. The final step involves the esterification with 3,4,5-trimethoxybenzoic acid.
Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Functional Groups: The acetyl and methoxy groups can be introduced through electrophilic substitution reactions using acetic anhydride and methanol, respectively. The oxido group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.
Esterification: The final step involves the esterification of the quinoxaline derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. Its applications extend to the fields of electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline N-oxides: These compounds share a similar core structure but differ in the functional groups attached to the quinoxaline ring.
Quinazolinones: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the functional groups attached.
Isoquinolines: These compounds have a similar aromatic ring system but differ in the position of the nitrogen atom and the functional groups attached.
Uniqueness
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Properties
CAS No. |
849031-12-5 |
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Molecular Formula |
C22H22N2O8 |
Molecular Weight |
442.4g/mol |
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H22N2O8/c1-12(25)20-16(23-15-7-6-14(28-2)10-17(15)24(20)27)11-32-22(26)13-8-18(29-3)21(31-5)19(9-13)30-4/h6-10H,11H2,1-5H3 |
InChI Key |
BICDAHZNMVORBN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[O-] |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[O-] |
Origin of Product |
United States |
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